L-fuculose

描述

L-fuculose, also known as 6-deoxy-L-tagatose, is a ketohexose deoxy sugar. It is involved in the process of sugar metabolism and can be formed from L-fucose by the enzyme L-fucose isomerase. This compound can be further converted to this compound-1-phosphate by the enzyme this compound kinase .

准备方法

Synthetic Routes and Reaction Conditions

L-fuculose can be synthesized from L-fucose using the enzyme L-fucose isomerase. This enzyme catalyzes the reversible isomerization between L-fucose and this compound. The optimal conditions for this enzymatic reaction are typically around 30°C and pH 7, with the presence of manganese ions as a cofactor . Another method involves the use of a halo- and thermophilic L-fucose isomerase from Halothermothrix orenii, which exhibits optimal activity at 50-60°C and pH 7 with 0.5-1 M sodium chloride .

Industrial Production Methods

For industrial production, this compound can be obtained through enzymatic methods using L-fucose isomerase. This approach is efficient and can be scaled up for industrial applications. The enzyme can be sourced from various microorganisms, including Raoultella species and Halothermothrix orenii .

化学反应分析

Types of Reactions

L-fuculose undergoes several types of chemical reactions, including isomerization, phosphorylation, and oxidation. The isomerization reaction is catalyzed by L-fucose isomerase, converting L-fucose to this compound and vice versa . Phosphorylation of this compound to this compound-1-phosphate is catalyzed by this compound kinase .

Common Reagents and Conditions

Isomerization: L-fucose isomerase, manganese ions, pH 7, 30°C.

Phosphorylation: This compound kinase, adenosine triphosphate (ATP), pH 7.

Major Products Formed

Isomerization: L-fucose and this compound.

Phosphorylation: This compound-1-phosphate.

科学研究应用

Medical Applications

L-fuculose has shown potential in treating various health conditions:

- Antiviral Properties : Research indicates that this compound can be beneficial in managing viral infections such as HIV and Hepatitis B. It acts by inhibiting viral replication and enhancing immune response .

- Cancer Treatment : Studies suggest that this compound may have anti-cancer properties, potentially inhibiting tumor growth and metastasis. Its role in modulating cellular pathways involved in cancer progression is under investigation .

- Lysosomal Storage Disorders : this compound is being explored for its therapeutic potential in lysosomal diseases like fucosidosis, where it may help alleviate symptoms by correcting metabolic imbalances .

Biotechnological Applications

This compound's enzymatic production and its role in metabolic pathways highlight its biotechnological significance:

- Enzymatic Production : The enzyme L-fucose isomerase facilitates the conversion of L-fucose to this compound. Recent studies have characterized this enzyme from various sources, demonstrating efficient production methods using natural substrates like fucoidan derived from seaweeds .

| Enzyme Source | Substrate | Conversion Efficiency |

|---|---|---|

| Paenibacillus rhizosphaerae | Fucoidan | 6% |

| Commercial L-Fucose | L-Fucose | 30% |

- Glycolytic Pathways : this compound phosphate aldolase catalyzes the cleavage of this compound-1-phosphate, linking it to glycolysis and gluconeogenesis pathways. This enzyme's structure has been studied to understand its catalytic mechanisms and potential industrial applications .

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications:

- Sugar Synthesis : The isomerization process facilitated by enzymes like L-fucose isomerase allows for the synthesis of rare sugars, which are valuable in food and pharmaceutical industries due to their low caloric content and sweetening properties .

- Chiral Compound Production : The ability of fuculose phosphate aldolases to catalyze reactions involving chiral compounds positions them as essential tools in the synthesis of pharmaceuticals and fine chemicals .

Case Study 1: Enzymatic Production of this compound

A study characterized the recombinant L-fucose isomerase from Paenibacillus rhizosphaerae, revealing its potential for producing this compound efficiently from fucoidan. The enzyme showed optimal activity at 50°C and pH 6.5, highlighting its industrial viability due to stability under varying conditions .

Case Study 2: Structural Analysis of Fuculose Phosphate Aldolase

The crystal structure of fuculose phosphate aldolase from Klebsiella pneumoniae was elucidated, providing insights into its substrate specificity and catalytic mechanism. This enzyme's ability to cleave various phosphates suggests broader applications in carbohydrate biosynthesis .

作用机制

L-fuculose exerts its effects primarily through its involvement in sugar metabolism. The enzyme L-fucose isomerase catalyzes the reversible isomerization between L-fucose and this compound. This reaction is essential for the catabolism of L-fucose in various bacteria, leading to the synthesis of L-lactaldehyde, a metabolically important intermediate . The phosphorylation of this compound to this compound-1-phosphate by this compound kinase is another key step in its metabolic pathway .

相似化合物的比较

L-fuculose is similar to other ketohexose deoxy sugars, such as L-tagatose and D-arabinose. it is unique in its specific role in the metabolism of L-fucose and its conversion to this compound-1-phosphate. Other similar compounds include:

L-tagatose: Another ketohexose sugar involved in different metabolic pathways.

D-arabinose: A pentose sugar that can be metabolized by L-fucose isomerase due to structural similarities.

This compound’s uniqueness lies in its specific enzymatic conversion processes and its role in the metabolism of L-fucose, distinguishing it from other similar sugars .

生物活性

L-fuculose is a rare sugar that has garnered attention due to its biological significance and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its enzymatic interactions, metabolic pathways, and potential health benefits based on recent research findings.

Overview of this compound

This compound, a keto-sugar derived from L-fucose, plays a crucial role in various metabolic processes. It is involved in the glycolytic and gluconeogenic pathways through its conversion by specific enzymes such as this compound-1-phosphate aldolase (FucA). This enzyme catalyzes the reversible cleavage of this compound-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde, which are pivotal intermediates in carbohydrate metabolism .

This compound-1-Phosphate Aldolase (FucA)

FucA is a class II aldolase that exhibits a strong preference for this compound-1-phosphate as a substrate. It has been characterized from various organisms, including Klebsiella pneumoniae, where it was crystallized to reveal its tetrameric structure and active site characteristics . The enzyme requires metal ions, such as zinc or magnesium, for optimal activity, which enhances its catalytic efficiency .

Table 1: Enzymatic Characteristics of FucA

| Property | Value |

|---|---|

| Molecular Weight | ~ 25 kDa |

| Structure | Homotetramer |

| Cofactor | Zinc ion |

| Substrate Specificity | This compound-1-phosphate |

| Products | DHAP and L-lactaldehyde |

Metabolic Pathways

This compound is synthesized from L-fucose through the action of specific isomerases. The conversion involves an enzyme-mediated isomerization process that can be enhanced under certain conditions, such as the presence of metal ions . This metabolic pathway is significant for producing rare sugars that have applications in pharmaceuticals.

Therapeutic Applications

Recent studies have indicated that this compound possesses potential therapeutic benefits. It has been investigated for its role in treating conditions such as HIV, cancer, and Hepatitis B. Its ability to modulate immune responses and act as a prebiotic further underscores its importance in health and disease management .

Case Study: Antiviral Properties

A study demonstrated that this compound could inhibit viral replication in cell cultures infected with HIV. The mechanism appears to involve interference with viral glycoproteins, thereby reducing the virus's ability to infect host cells. This finding positions this compound as a candidate for further research in antiviral therapies .

属性

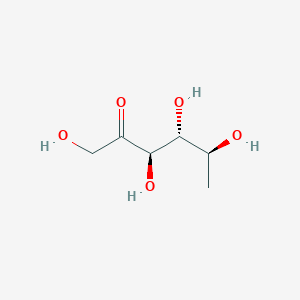

IUPAC Name |

(3R,4R,5S)-1,3,4,5-tetrahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNPNKJXABGCRC-LFRDXLMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H](C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13074-08-3 | |

| Record name | L-Fuculose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。